3-[(2-Methoxyethyl)amino]propanenitrile
Description
3-[(2-Methoxyethyl)amino]propanenitrile is an organic molecule that, while not extensively documented in dedicated research literature, holds interest due to its specific combination of functional groups. Its structure suggests potential utility as a building block in more complex molecular architectures.
From a structural standpoint, this compound, with the chemical formula C6H12N2O, is a multifunctional compound. Its systematic IUPAC name clearly indicates the presence of several key functional groups which dictate its chemical properties and reactivity.
The molecule can be classified as follows:
A Secondary Amine: The nitrogen atom is bonded to two carbon-containing groups (an ethyl group and a propanenitrile group) and one hydrogen atom.
A Nitrile: It contains a cyano (-C≡N) functional group at the terminus of the propane (B168953) chain.
An Ether: The methoxyethyl substituent features an ether linkage (-C-O-C-).
The presence of these functional groups in a single molecule imparts a unique combination of chemical characteristics, including basicity from the amine, the potential for nucleophilic addition and hydrolysis from the nitrile, and the chemical stability and solvation properties associated with the ether group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35855-66-4 |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid (at room temperature) |
Note: This data is compiled from chemical supplier databases in the absence of extensive primary literature.
The study of aminonitriles has a rich history in organic chemistry, dating back to the mid-19th century. A pivotal moment was the discovery of the Strecker synthesis in 1850, which provided a method for synthesizing α-amino acids from aldehydes, ammonia, and cyanide, proceeding through an α-aminonitrile intermediate. This reaction laid the groundwork for a deeper understanding of amino acid chemistry and the broader reactivity of the aminonitrile functional group.
While the Strecker synthesis focuses on α-aminonitriles, the synthesis of their constitutional isomers, β-aminonitriles, such as this compound, typically follows a different synthetic pathway. The most common and historically significant method for the preparation of β-aminonitriles is the aza-Michael addition of an amine to an α,β-unsaturated nitrile, most notably acrylonitrile (B1666552). This reaction, a conjugate addition, has been a cornerstone of synthetic organic chemistry for creating carbon-nitrogen bonds. A U.S. patent from 1994 describes a process for preparing various 3-aminopropionitriles by reacting an amine with an acrylonitrile derivative, highlighting the industrial relevance of this synthetic approach.
The inclusion of an ether linkage within an amine structure, creating an ether-containing amine, is a structural motif that has been explored in various contexts, often to modulate the physical and chemical properties of the molecule. For instance, the ether group can enhance solubility in certain solvents and introduce conformational flexibility. Patent literature reveals that ether amines are valued as intermediates in the synthesis of a range of chemical products, including polymers and specialty surfactants. The 2-methoxyethyl group in the target compound is a common substituent used to impart these properties.
In contemporary chemical research and industry, this compound is primarily significant as a synthetic intermediate or a building block. The strategic placement of its three functional groups allows for a variety of subsequent chemical transformations.
The secondary amine can be a site for further substitution or can be involved in reactions such as N-acylation or N-alkylation. The nitrile group is particularly versatile; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems. This versatility makes β-aminonitriles valuable precursors to diamines, amino acids, and other nitrogen-containing compounds.
The contemporary relevance of this compound is underscored by the existence of derivatives such as 3-[(chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile. The synthesis of this derivative implies the use of this compound as a starting material. Such sulfonylated compounds are often employed in the synthesis of sulfonamides, a class of compounds with a wide range of applications. This indicates that this compound serves as a foundational molecule for the creation of more complex and potentially functional molecules for use in materials science and medicinal chemistry.
Table 2: Reactivity and Potential Applications of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Product Class |
| Secondary Amine | N-Alkylation, N-Acylation | Tertiary amines, Amides |
| Nitrile | Reduction | Primary amines (leading to diamines) |
| Nitrile | Hydrolysis | Carboxylic acids (leading to amino acids) |
| Ether | Generally stable | Influences solubility and conformation |
While specific, large-scale applications of this compound are not widely reported in publicly accessible literature, its structural features firmly place it within a class of compounds that are of significant interest to synthetic chemists for the construction of novel molecular entities.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-9-6-5-8-4-2-3-7/h8H,2,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZQGODWWMVZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Methoxyethyl Amino Propanenitrile
Direct Synthesis Approaches
The most prominent direct synthesis route to 3-[(2-Methoxyethyl)amino]propanenitrile is the conjugate addition of 2-methoxyethylamine (B85606) to acrylonitrile (B1666552). This reaction, a specific example of cyanoethylation, falls under the category of Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound or its analogue. wikipedia.orgwikipedia.orgmasterorganicchemistry.com In this case, the amine acts as the nucleophile (Michael donor) and acrylonitrile serves as the activated alkene (Michael acceptor). wikipedia.org
This method is highly atom-economical and represents a straightforward approach to constructing the target molecule.
Reaction Mechanisms and Pathways for Direct Synthesis
The underlying mechanism for the cyanoethylation of 2-methoxyethylamine is a nucleophilic conjugate addition. The nitrile group (-CN) of acrylonitrile is a potent electron-withdrawing group, which polarizes the carbon-carbon double bond. This polarization renders the β-carbon atom electrophilic and susceptible to attack by a nucleophile. asianpubs.org
The reaction proceeds via the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyethylamine attacks the electron-deficient β-carbon of acrylonitrile. asianpubs.org
Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate or, in a concerted fashion, a carbanion at the α-carbon, with the nitrogen atom becoming positively charged.
Proton Transfer: A proton is transferred from the nitrogen atom to the α-carbanion. This transfer is often mediated by a solvent molecule or another amine molecule, neutralizing the charges and yielding the final product, this compound. wikipedia.org
The basicity of the amine is a crucial factor in this reaction. Primary aliphatic amines like 2-methoxyethylamine are generally sufficiently nucleophilic to react with acrylonitrile, sometimes even without a catalyst. asianpubs.org A potential side reaction is the addition of a second molecule of acrylonitrile to the newly formed secondary amine product, leading to the formation of a dicyanoethylated by-product, N,N-bis(2-cyanoethyl)-2-methoxyethylamine. Controlling the stoichiometry and reaction conditions is essential to favor the desired mono-cyanoethylated product.
Catalytic Systems in Direct Synthesis
While the reaction can proceed without a catalyst, various catalytic systems can be employed to enhance the reaction rate and selectivity, particularly with less reactive amines. asianpubs.orgepo.org Catalysts for cyanoethylation can be either basic, acidic, or based on transition metals.
Base Catalysis: Strong bases are often used to generate a more potent nucleophile by deprotonating the amine, although this is less common for aliphatic amines which are already quite reactive. wikipedia.orgorganicreactions.org Quaternary ammonium (B1175870) hydroxides, such as Triton B, or alkali metal hydroxides can be used. asianpubs.orggoogle.com
Acid Catalysis: Acid catalysts, such as acetic acid or mineral acids, can activate the acrylonitrile molecule by protonating the nitrile group, further enhancing the electrophilicity of the β-carbon. asianpubs.orggoogle.com This method is particularly useful for less reactive aromatic amines but can also be applied to aliphatic amines. epo.orggoogle.com Salts of aromatic amines with strong acids have also been shown to be effective. epo.org
Transition Metal and Other Catalysts: Copper salts, such as cupric acetate, have been reported to catalyze the cyanoethylation of sterically hindered or deactivated amines. asianpubs.org More recently, heterogeneous catalysts like silica-aluminas have been shown to be effective, offering advantages in terms of catalyst separation and recycling. google.com Lipases have also been explored as biocatalysts for the Michael addition of amines to acrylonitrile, providing a greener alternative. researchgate.netresearchgate.net
| Catalyst Type | Examples | Role in Reaction | Applicability Notes |
| Uncatalyzed | None (neat or in solvent) | Relies on inherent nucleophilicity of the amine | Often sufficient for reactive aliphatic amines like 2-methoxyethylamine. |
| Acid Catalysis | Acetic Acid, p-Toluenesulfonic Acid, HCl | Activates acrylonitrile by protonating the nitrile group | Effective for less reactive or sterically hindered amines. asianpubs.orgepo.org |
| Base Catalysis | NaOH, KOH, Triton B, Quaternary Ammonium Resins | Deprotonates the amine to increase nucleophilicity | Used to enhance reaction rates; can promote polycyanoethylation. asianpubs.orggoogle.com |
| Metal Catalysis | Cupric Acetate, Zinc Chloride | Forms complexes with amine/nitrile to facilitate addition | Useful for challenging substrates. asianpubs.orgepo.org |
| Heterogeneous | Silica-Aluminas, Ion-Exchange Resins | Provides an active surface for the reaction | Allows for easier catalyst removal and potential for continuous processes. google.comresearchgate.net |
| Biocatalysis | Lipases (e.g., Novozyme 435) | Enzyme-mediated catalysis | Offers mild reaction conditions and green chemistry benefits. researchgate.netresearchgate.net |
Optimization of Reaction Conditions and Yields
To maximize the yield of this compound and minimize the formation of by-products, several reaction parameters must be carefully controlled.
Temperature: Cyanoethylation reactions are typically exothermic. organicreactions.org The temperature needs to be controlled to prevent runaway reactions and the polymerization of acrylonitrile. Reactions involving reactive aliphatic amines are often performed at temperatures ranging from ambient to moderate heat (e.g., 40-100 °C). google.com
Molar Ratio: The stoichiometry of the reactants is critical. Using a molar excess of the amine (2-methoxyethylamine) can help to minimize the formation of the dicyanoethylated by-product. Ratios of amine to acrylonitrile from 1:1 to 10:1 or even higher might be employed. google.comgoogle.com
Solvents: The reaction can be carried out without a solvent (neat) or in the presence of an inert solvent. Solvents like water, alcohols (e.g., methanol, isopropanol), or aprotic solvents (e.g., dioxane, tetrahydrofuran) can be used to help control the temperature and facilitate mixing. epo.org The choice of solvent can also influence the reaction rate and selectivity.
Pressure: The reaction is typically conducted at atmospheric pressure, but carrying it out under elevated pressure can be beneficial, especially in continuous processes, to maintain liquid-phase conditions at higher temperatures. google.com
Systematic optimization of these parameters—catalyst choice, temperature, reactant ratio, and solvent—is crucial for developing a high-yield, selective, and scalable process for the synthesis of this compound.
Synthesis via Precursor Transformation
An alternative to the direct addition method involves the formation of the target molecule by modifying a precursor that already contains part of the desired structure. This can be approached by either forming the amine-to-propyl bond (amine alkylation) or by forming the nitrile group on a pre-existing 3-aminopropane backbone.
Amine Alkylation Routes to the Aminonitriles
This strategy involves the reaction of 2-methoxyethylamine with a three-carbon chain that already contains a nitrile group and a suitable leaving group. A common precursor for this is a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile. wikipedia.org
The reaction is a nucleophilic aliphatic substitution (SN2) where the amine displaces the halide:
A base is typically added to neutralize the hydrogen halide by-product and prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include potassium carbonate or an excess of the starting amine. A major challenge with this method is controlling the selectivity, as the product, a secondary amine, can react with another molecule of the alkylating agent to form a tertiary amine. Careful control of stoichiometry is required to favor the desired secondary amine product.
Nitrile Formation Reactions and their Adaptations
This approach begins with a precursor molecule that already contains the 3-[(2-methoxyethyl)amino] moiety, and the final step is the formation of the nitrile group. A logical precursor is 3-[(2-methoxyethyl)amino]propanamide. scbt.com
The conversion of the primary amide to a nitrile is a dehydration reaction. This can be achieved using a variety of dehydrating agents. google.com
Common laboratory and industrial dehydrating agents suitable for this transformation include:
Phosphorus(V) oxide (P₄O₁₀)
Thionyl chloride (SOCl₂)
Phosphorus oxychloride (POCl₃)
Cyanuric chloride
The choice of reagent and reaction conditions must be made carefully to avoid side reactions involving the secondary amine present in the molecule. For instance, strong acidic conditions or highly reactive reagents like thionyl chloride could potentially react with the amine functionality. Protecting the amine group before the dehydration step and subsequently deprotecting it might be a necessary, albeit less efficient, adaptation of this route.
The precursor amide, 3-[(2-methoxyethyl)amino]propanamide, could itself be synthesized via several routes, such as the aminolysis of an appropriate ester like methyl 3-[(2-methoxyethyl)amino]propanoate or by the controlled hydrolysis of this compound itself. google.com
Multi-component Reactions Incorporating Methoxyethylamine and Acrylonitrile Analogues
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more reactants, thereby maximizing efficiency and reducing waste. These one-pot processes are highly valued for their high atom economy and convergence. rsc.orgmdpi.comresearchgate.net
However, a review of the scientific literature indicates that the synthesis of this compound is overwhelmingly accomplished via a two-component reaction—the direct addition of 2-methoxyethylamine to acrylonitrile. wikipedia.org This specific transformation is a classic Michael addition, which is itself a highly efficient and atom-economical reaction. The simplicity and high yield of this direct pathway often preclude the need for a more complex multi-component strategy for this particular target molecule.
While MCRs are extensively used for synthesizing more complex heterocyclic structures and β-amino acid derivatives, there are no prominent, documented examples of a three-component reaction designed specifically for the synthesis of this compound. researchgate.netrsc.org The direct cyanoethylation reaction is a robust and straightforward method that aligns well with many efficiency goals without requiring additional components.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com The application of these principles to the synthesis of this compound aims to improve the environmental profile of a well-established industrial reaction. Key areas of focus include the use of safer solvents, the development of solvent-free conditions, and maximizing atom economy to minimize waste.
Solvent-Free and Aqueous Medium Syntheses
Traditional cyanoethylation reactions often employ organic solvents. However, green chemistry promotes minimizing or eliminating these solvents to reduce environmental impact. Research has explored solvent-free conditions and the use of water as a reaction medium.
Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. For cyanoethylation, solid catalysts can facilitate the reaction between the liquid amine and acrylonitrile without the need for a solvent. Studies on analogous reactions have shown that weakly basic polymer resins, such as Amberlyst A-21, can effectively catalyze the cyanoethylation of alcohols and amines at elevated temperatures. researchgate.net This approach simplifies product isolation and eliminates solvent waste. The use of reusable heterogeneous catalysts further enhances the environmental credentials of the synthesis. researchgate.net
Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. In the context of cyanoethylation of amines, water can play a dual role. It can act as a proton-transfer catalyst, facilitating the addition of the amine to acrylonitrile. google.com However, a significant drawback is the potential for the undesirable hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, which can lower the yield of the desired product. google.com The use of micellar catalysis, where surfactants like Triton X-100 or sodium dodecyl sulfate (B86663) (SDS) form aggregates in water, can create a microenvironment that accelerates the reaction rate and may mitigate side reactions. frontiersin.org
| Condition | Catalyst/Medium | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Solvent-Free | Solid basic resin (e.g., Amberlyst A-21) | Eliminates solvent waste; easy catalyst separation and recycling. | May require elevated temperatures; catalyst deactivation over time. | researchgate.net |
| Aqueous Medium | Water (as solvent and catalyst) | Environmentally benign solvent; low cost. | Risk of nitrile hydrolysis; potential for low yields. | google.com |
| Aqueous Micellar | Surfactants (e.g., SDS, Triton X-100) in water | Enhanced reaction rates; can improve selectivity. | Requires separation of surfactant from the product. | frontiersin.org |
Atom Economy and Waste Reduction in Synthetic Protocols
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.
The synthesis of this compound from 2-methoxyethylamine and acrylonitrile is a Michael addition reaction. Addition reactions are intrinsically atom-economical as they involve the combination of all reactant atoms to form a single product. jk-sci.com
The reaction is as follows:
C₃H₉NO (2-Methoxyethylamine) + C₃H₃N (Acrylonitrile) → C₆H₁₂N₂O (this compound)
The atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this specific synthesis, the calculation demonstrates a perfect atom economy.
| Compound | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-Methoxyethylamine | C₃H₉NO | 75.11 |
| Acrylonitrile | C₃H₃N | 53.06 |
| Sum of Reactant MWs | - | 128.17 |
| This compound | C₆H₁₂N₂O | 128.17 |
| Calculated Atom Economy (%) | (128.17 / 128.17) x 100 = 100% |
With a theoretical atom economy of 100%, the primary source of waste in this process is not from byproducts of the reaction itself, but from auxiliary substances. mdpi.com This includes solvents used for the reaction and purification, any catalysts that are not recovered or recycled, and energy consumption. Therefore, waste reduction efforts are focused on:
Implementing solvent-free protocols or using recyclable, benign solvents like water. researchgate.net
Employing heterogeneous catalysts that can be easily filtered and reused for multiple reaction cycles.
Optimizing reaction conditions (temperature, pressure, time) to minimize energy usage and prevent side reactions that would necessitate more intensive purification steps.
By focusing on these areas, the already highly atom-economical synthesis of this compound can be further aligned with the principles of green chemistry, leading to a more sustainable and environmentally responsible manufacturing process.
Chemical Reactivity and Transformation Mechanisms of 3 2 Methoxyethyl Amino Propanenitrile
Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is highly polarized, with the carbon atom being electron-deficient and thus electrophilic. libretexts.org This characteristic makes it a target for various nucleophilic addition and hydrolysis reactions.
Hydrolysis Reactions and Amide/Carboxylic Acid Formation
The nitrile group can be hydrolyzed to form either a carboxamide or a carboxylic acid, depending on the reaction conditions. This transformation can be catalyzed by either acid or base. libretexts.orgsavemyexams.com
In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this carbon. libretexts.org Subsequent proton transfer and tautomerization yield an amide intermediate. If the reaction is allowed to proceed with further heating, the amide will also be hydrolyzed to produce a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgsavemyexams.com
Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, typically a hydroxide (B78521) ion, on the electrophilic nitrile carbon. libretexts.org This forms an intermediate which, upon protonation (from water), yields the amide. Similar to the acid-catalyzed process, the amide can be further hydrolyzed under basic conditions to a carboxylate salt, which upon acidification, gives the final carboxylic acid.
| Reaction | Reagents | Intermediate Product | Final Product |
| Acid Hydrolysis | H₂O, H₂SO₄ (aq) or HCl (aq), heat | 3-[(2-Methoxyethyl)amino]propanamide | 3-[(2-Methoxyethyl)amino]propanoic acid |
| Base Hydrolysis | H₂O, NaOH (aq) or KOH (aq), heat | 3-[(2-Methoxyethyl)amino]propanamide | 3-[(2-Methoxyethyl)amino]propanoic acid (after acidification) |
Reduction to Diamines and Imines
The nitrile group is readily reduced to a primary amine using strong reducing agents. This reaction is a fundamental method for synthesizing amines from nitriles. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile, forming an intermediate imine anion. This imine anion is stabilized by complexation with the aluminum species. libretexts.org A second hydride transfer reduces the imine intermediate to a dianion, which upon aqueous workup, yields the primary amine. libretexts.org
The reduction of 3-[(2-Methoxyethyl)amino]propanenitrile would yield N¹-(2-methoxyethyl)propane-1,3-diamine, a compound containing both a secondary and a primary amine.
| Reagent | Product | Reaction Type |
| Lithium aluminum hydride (LiAlH₄), followed by H₂O | N¹-(2-Methoxyethyl)propane-1,3-diamine | Full Reduction |
| Catalytic Hydrogenation (e.g., H₂, Raney Nickel) | N¹-(2-Methoxyethyl)propane-1,3-diamine | Full Reduction |
Cyclization Reactions with Nitrile-Containing Precursors
The nitrile functionality can participate in intramolecular cyclization reactions, particularly in molecules that possess another suitably positioned nucleophilic group. In the case of aminonitriles, the amino group can act as the internal nucleophile. For instance, α-aminonitriles can react with aminothiols like cysteine to form thiazoline (B8809763) rings, which subsequently hydrolyze to dipeptides. mdpi.com While this compound is a β-aminonitrile, similar principles of intramolecular cyclization can apply under specific conditions or after modification. For example, the reaction of certain 3,3-diaminoacrylonitriles with azides leads to the formation of 1,2,3-triazole derivatives through a cycloaddition and rearrangement process. beilstein-journals.org Such reactions highlight the potential of the nitrile group in constructing heterocyclic systems.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction provides a pathway for the synthesis of ketones. libretexts.org The mechanism begins with the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond, forming a stable intermediate imine salt. libretexts.orglibretexts.org This intermediate is then hydrolyzed with aqueous acid to yield an imine, which is further hydrolyzed to the corresponding ketone. The nitrogen from the nitrile is ultimately converted to ammonia. libretexts.org
For example, the reaction of this compound with methylmagnesium bromide, followed by acidic hydrolysis, would be expected to produce 4-[(2-methoxyethyl)amino]butan-2-one.
Reactions Involving the Secondary Amine Functionality
The secondary amine in this compound contains a nitrogen atom with a lone pair of electrons, making it a nucleophilic center. This allows it to react with a variety of electrophiles.
Alkylation and Acylation Reactions of the Amine
Alkylation: Secondary amines can be alkylated by reaction with alkyl halides via an Sₙ2 reaction. This reaction converts the secondary amine into a tertiary amine. libretexts.org For example, reacting this compound with an alkyl halide like methyl iodide would yield 3-[ethyl(2-methoxyethyl)amino]propanenitrile. A challenge with this reaction is that the resulting tertiary amine can also be nucleophilic and may react further with the alkyl halide to form a quaternary ammonium salt. libretexts.org Using specific methodologies, such as chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), can promote selective mono-N-alkylation in molecules containing both amine and hydroxyl groups. organic-chemistry.org
Acylation: Secondary amines react readily with acid chlorides or acid anhydrides to form N,N-disubstituted amides. This reaction is typically rapid and high-yielding. libretexts.org A base, such as pyridine (B92270) or sodium hydroxide, is often added to neutralize the HCl or carboxylic acid byproduct formed during the reaction. The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus preventing over-acylation. libretexts.org Reaction of this compound with acetyl chloride would produce N-(2-cyanoethyl)-N-(2-methoxyethyl)acetamide.
| Reaction Type | Reagent | Product Class | Example Product |
| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | 3-[Methyl(2-methoxyethyl)amino]propanenitrile |
| Acylation | Acetyl Chloride (CH₃COCl) | N,N-disubstituted Amide | N-(2-cyanoethyl)-N-(2-methoxyethyl)acetamide |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N,N-disubstituted Amide | N-(2-cyanoethyl)-N-(2-methoxyethyl)acetamide |
Condensation Reactions with Carbonyl Compounds
The secondary amine functionality in this compound serves as a nucleophilic center for condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The initial step typically involves the nucleophilic attack of the amine on the carbonyl carbon, leading to the formation of a hemiaminal intermediate. Under acidic conditions, this intermediate readily dehydrates to form a highly reactive iminium ion.
This iminium ion is a key electrophilic intermediate that can participate in a variety of subsequent transformations. For instance, in a reaction analogous to the Biginelli or a related multicomponent reaction, the in situ-generated iminium ion can react with a suitable third component, such as a β-dicarbonyl compound, to construct complex heterocyclic systems. A plausible reaction involves the condensation of this compound with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) and a β-ketoester, which could lead to the formation of substituted tetrahydropyrimidine (B8763341) derivatives. mdpi.com
The general mechanism proceeds via:
Formation of an iminium ion from this compound and an aldehyde.
Reaction of the iminium ion with the enol form of a β-dicarbonyl compound.
Subsequent intramolecular cyclization and dehydration to yield the final heterocyclic product.
While direct literature on this specific reaction with this compound is limited, the principles of imine and enamine chemistry provide a strong basis for these predicted transformations. rsc.org
| Carbonyl Compound | Third Component | Catalyst | Potential Product Class | Reference Reaction Type |
|---|---|---|---|---|
| Formaldehyde | Ethyl acetoacetate | Acid (e.g., HCl) | Tetrahydropyrimidine derivative | Biginelli-like reaction |
| Benzaldehyde | Malononitrile | Base (e.g., Piperidine) | Dihydropyridine derivative | Knoevenagel/Michael addition cascade |
| Acetone | None (forms enamine) | Acid (e.g., p-TsOH) | Enamine intermediate | Enamine formation |
Oxidative Transformations of the Amine
The secondary amine group of this compound is susceptible to oxidation, primarily through oxidative dehydrogenation, to yield imines or enamines. This transformation typically requires a catalyst and a suitable oxidant. A variety of transition-metal catalysts, including those based on iridium, iron, and ruthenium, have been shown to be effective for the dehydrogenation of secondary amines. hawaii.eduresearchgate.netresearchgate.net
The reaction generally proceeds by removing two hydrogen atoms—one from the nitrogen and one from an adjacent carbon—to form a carbon-nitrogen double bond. For this compound, oxidation could theoretically lead to two different products: an imine, resulting from dehydrogenation involving the methoxyethyl group, or an enamine, from dehydrogenation involving the cyanopropyl group. The regioselectivity of this process is often influenced by steric and electronic factors. researchgate.net
Commonly employed reaction systems include:
Catalytic Transfer Dehydrogenation: Using a catalyst like an Iridium PCP pincer complex with a hydrogen acceptor. hawaii.edu
Aerobic Oxidation: Employing a metal catalyst (e.g., Cu or Fe complexes) with molecular oxygen or air as the terminal oxidant. researchgate.netacs.org
Peroxide-based Oxidation: Utilizing oxidants such as tert-butyl hydroperoxide in the presence of a catalyst. researchgate.net
The resulting imine or enamine is a valuable synthetic intermediate, which can undergo further reactions such as nucleophilic additions or cycloadditions.
| Catalyst System | Oxidant/Acceptor | Typical Solvent | Product Type | Reference |
|---|---|---|---|---|
| IrH₂(C₆H₃-2,6-(PBu'₂)₂) (PCP Pincer) | tert-butylethylene | Toluene | Imine | hawaii.edu |
| TEtraQuinoline (TEQ)/FeCl₂ | tert-butyl hydroperoxide | Not specified | Imine | researchgate.net |
| Ru(OH)x/Al₂O₃ | Water (as reactant) | Water | Ketone (after hydrolysis) | nih.gov |
| PCN-222(Pd) | O₂ (air) | Not specified | Imine | acs.org |
Interplay Between Functional Groups: Intramolecular Reactions
Cyclization Pathways Facilitated by Proximity Effects
The molecular structure of this compound, featuring both a nucleophilic amine and an electrophilic nitrile group, is not directly set up for a simple intramolecular cyclization. However, modification of the molecule can create precursors suitable for powerful cyclization reactions. A prime example is the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a strong base to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone. wikipedia.orgchem-station.com
To utilize this pathway, this compound could be N-alkylated with a haloacetonitrile (e.g., chloroacetonitrile) to introduce a second nitrile group, forming a dinitrile precursor. Treatment of this precursor with a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), would deprotonate the carbon alpha to one of the nitrile groups. The resulting carbanion could then attack the carbon of the other nitrile group in an intramolecular fashion. This cyclization would produce a five- or six-membered ring, depending on the exact precursor structure, yielding a cyclic enaminonitrile. researchgate.net
This strategy highlights how the amine serves as a handle for introducing additional functionality, enabling powerful cyclization cascades driven by the proximity of the reacting groups.
Rearrangement Reactions Involving Nitrile and Amine Moieties
While common rearrangements like the Beckmann or Hofmann are not directly applicable, the structure of this compound and its derivatives could potentially undergo more specialized rearrangements. For instance, if the amine were quaternized with a suitable alkyl group bearing a leaving group, it could be susceptible to rearrangements such as the Stevens or Sommelet-Hauser rearrangement.
However, a more synthetically relevant transformation is the Thorpe reaction, which can be viewed as a self-condensation rather than a true rearrangement. drugfuture.comlscollege.ac.in In this base-catalyzed process, the α-carbon of one nitrile molecule attacks the nitrile carbon of another, leading to a β-iminonitrile that tautomerizes to a more stable β-enaminonitrile. While this is an intermolecular reaction, it demonstrates the fundamental reactivity of the C-H bonds alpha to the nitrile group, a principle that underpins the intramolecular Thorpe-Ziegler cyclization.
Direct rearrangements involving simultaneous participation of the secondary amine and the nitrile in a concerted fashion are not well-documented for this specific scaffold. The reactivity of the molecule is dominated by the individual characteristics of the amine and the activated methylene (B1212753) group adjacent to the nitrile.
Stereochemical Considerations in this compound Transformations
The parent molecule, this compound, is achiral. However, stereochemical issues become highly relevant if a stereocenter is introduced into the molecule or created during a reaction. For example, if the nitrile group were adjacent to a pre-existing stereocenter, any reaction at the α-carbon would need to consider potential diastereoselectivity.
A key reaction where stereochemistry is crucial is the synthesis of β-aminonitriles via the addition of a nitrile-stabilized carbanion to an imine. ucl.ac.uk This reaction is a powerful method for creating C-C bonds and can generate up to two new stereocenters. Research has shown that the diastereoselectivity of such additions can be controlled by the choice of base. For example, deprotonation of a secondary alkane nitrile with n-butyllithium (nBuLi) followed by addition to an imine often yields the kinetic anti-β-aminonitrile. In contrast, using a base like lithium bis(trimethylsilyl)amide (LHMDS) can lead to the thermodynamically more stable syn-β-aminonitrile through a process of reversible protonation of the reaction intermediate. ucl.ac.uk
Therefore, if this compound were to react with a chiral aldehyde to form a chiral iminium ion, subsequent attack by a nucleophile could proceed with diastereoselectivity. Similarly, if a chiral derivative of the aminonitrile were used in the reactions described above (e.g., condensation or cyclization), the stereochemical outcome of the product would be of paramount importance, potentially allowing for the synthesis of enantiomerically enriched heterocyclic compounds. The principles of asymmetric Strecker reactions, which can produce chiral α-aminonitriles with high enantiomeric excess, further underscore the potential for stereocontrolled synthesis in this class of compounds. mdpi.comacs.org
Applications of 3 2 Methoxyethyl Amino Propanenitrile in Advanced Organic Synthesis
Role as a Versatile Building Block for Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient synthetic routes to these structures is of paramount importance. sigmaaldrich.comaksci.com The bifunctional nature of aminonitriles, such as 3-[(2-Methoxyethyl)amino]propanenitrile, makes them highly valuable precursors for the synthesis of these cyclic systems. arkat-usa.org
The presence of both a nucleophilic amino group and an electrophilic nitrile function within the same molecule allows this compound to serve as a key component in the formation of nitrogen-containing rings. The amino group can act as the initial point of reaction with a suitable electrophile, while the nitrile group can subsequently participate in cyclization through intramolecular addition or by reacting with an external reagent to close the ring. This dual reactivity is a hallmark of versatile building blocks in heterocyclic synthesis. arkat-usa.org
While specific literature detailing the use of this compound for these exact heterocycles is nascent, its structure aligns with established synthetic strategies for these important classes of compounds.
Pyridine (B92270) Derivatives: The synthesis of functionalized pyridines often involves multi-component reactions where the final ring is assembled from several smaller fragments. researchgate.netresearchgate.netbeilstein-journals.org A β-aminonitrile structure can potentially be incorporated into pyridine synthesis schemes, for instance, by reacting with 1,3-dicarbonyl compounds or their equivalents, where the amino group and the α-carbon to the nitrile participate in the cyclization process.
Pyrimidine (B1678525) Derivatives: Pyrimidines are commonly synthesized by combining a three-carbon unit with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eg Alternatively, methods involving the direct condensation of nitriles with amides have been developed. nih.gov The nitrile functionality of this compound makes it a candidate for such transformations, serving as the C≡N component in the construction of the pyrimidine core. chemijournal.comresearchgate.netmdpi.com
Pyrrole (B145914) Derivatives: The synthesis of pyrroles can be achieved through various methods, including the reaction of amines with 1,4-dicarbonyls (the Paal-Knorr synthesis) or through modern multi-component reactions. nih.govresearchgate.netmdpi.commdpi.com The secondary amine in this compound is a suitable nucleophile for these types of condensation and cycloaddition reactions to form the pyrrole ring. nih.gov
Table 1: Potential Synthetic Routes to Heterocycles from Aminonitrile Precursors
| Heterocycle | General Precursors & Reaction Type | Role of this compound Moiety |
|---|---|---|
| Pyridine | β-Amino carbonyls, 1,3-dicarbonyls; Condensation/Cyclization | Amine acts as nucleophile; α-carbon to nitrile acts as carbon source. |
| Pyrimidine | 1,3-Dicarbonyls, N-C-N reagents (e.g., urea); Condensation | Nitrile group acts as an electrophilic center and nitrogen source. |
| Pyrrole | 1,4-Dicarbonyl compounds; Paal-Knorr synthesis | Amine group serves as the nitrogen atom in the heterocyclic ring. |
Utilization in the Construction of Complex Molecular Architectures
Beyond standard heterocycle synthesis, the distinct reactive sites on this compound allow it to be used as a central scaffold for building more elaborate and multi-functionalized molecules.
A synthetic scaffold is a core molecular framework upon which additional complexity and functionality are added. This compound is an excellent candidate for such a role due to its multiple, chemically distinct handles for modification.
Amino Group: The secondary amine can be readily functionalized via acylation, alkylation, or sulfonylation. For example, its reaction with chlorosulfonyl isocyanate is a step in the synthesis of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile, demonstrating its utility as an intermediate.
Nitrile Group: The cyano group is a highly versatile functional group that can be transformed into amines (via reduction), carboxylic acids (via hydrolysis), or amides. researchgate.net It can also participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles.
Methoxyethyl Group: The ether linkage provides polarity and can influence the solubility of the molecule and its derivatives.
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single operation without isolating intermediates, leading to a significant increase in molecular complexity in a single step. nih.govbeilstein-journals.org The multi-functional nature of this compound makes it an attractive substrate for such processes. A reaction can be initiated at one functional group, which then triggers a subsequent intramolecular reaction at another site. For instance, an intermolecular reaction at the amine could be followed by an intramolecular cyclization involving the nitrile group, rapidly generating complex cyclic structures. researchgate.netresearchgate.netrsc.org
Precursor for Polymer Monomers
The field of polymer science often relies on small, functional molecules as monomers for the synthesis of larger polymeric chains. This compound can be envisioned as a precursor to monomers for both addition and condensation polymerization.
To be used in addition polymerization , a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) moiety, would need to be introduced. This could be achieved by reacting the secondary amine with a suitable reagent like acryloyl chloride.
For condensation polymerization , the existing functional groups can be modified and utilized directly. For example, hydrolysis of the nitrile group to a carboxylic acid would yield an amino acid derivative. This molecule, possessing both an amine and a carboxylic acid, could then undergo self-condensation or co-polymerization with other monomers to form polyamides. The synthesis of novel monomers from amino-containing precursors is a strategy used to create polymers with specific properties. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-pyridine-3-carbonitrile |
| 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile |
| Acryloyl chloride |
| Chlorosulfonyl isocyanate |
| Guanidine |
| Thiourea |
Derivatives as Acrylic or Methacrylic Monomers
The structure of this compound allows for its theoretical modification into acrylic or methacrylic monomers through several synthetic pathways. The secondary amine is a key reactive site that can be functionalized to introduce a polymerizable acrylic or methacrylic group.
One potential synthetic route involves the reaction of the secondary amine with acryloyl chloride or methacryloyl chloride. This acylation reaction would form an amide linkage, resulting in N-(2-methoxyethyl)-N-(2-cyanoethyl)acrylamide or N-(2-methoxyethyl)-N-(2-cyanoethyl)methacrylamide, respectively. These novel monomers would possess a combination of functionalities, including the polar nitrile group and the flexible methoxyethyl chain, which could impart unique properties to the resulting polymers, such as enhanced adhesion, solubility in specific solvents, and tailored refractive indices.
Another hypothetical approach could involve the reaction of this compound with glycidyl (B131873) methacrylate. The epoxide ring of glycidyl methacrylate would react with the secondary amine to yield a hydroxyl-functionalized methacrylic monomer. The presence of the hydroxyl group would offer a site for further post-polymerization modification or for promoting adhesion in coating applications.
The properties of polymers derived from these hypothetical monomers would be influenced by the nature of the side chains. The cyanoethyl group could enhance the polymer's thermal stability and its affinity for polar surfaces. The methoxyethyl group, on the other hand, could improve the flexibility and processability of the polymer.
Table 1: Hypothetical Acrylic and Methacrylic Monomers Derived from this compound
| Monomer Name | Chemical Structure | Potential Polymer Properties |
| N-(2-methoxyethyl)-N-(2-cyanoethyl)acrylamide | (Structure to be depicted chemically) | Enhanced polarity, potential for high refractive index, good adhesion. |
| N-(2-methoxyethyl)-N-(2-cyanoethyl)methacrylamide | (Structure to be depicted chemically) | Increased thermal stability compared to the acrylate, tailored solubility. |
| 2-hydroxy-3-((2-methoxyethyl)(2-cyanoethyl)amino)propyl methacrylate | (Structure to be depicted chemically) | Crosslinking capabilities, improved adhesion, potential for hydrophilic modifications. |
Polycondensation Reactions for Specialized Polymers
The bifunctional nature of this compound, after suitable chemical modification, makes it a potential candidate for the synthesis of specialized polymers through polycondensation reactions. Polycondensation involves the reaction of monomers with two or more reactive functional groups to form a polymer, typically with the elimination of a small molecule like water or methanol.
To be utilized in polycondensation, the nitrile group of this compound would likely need to be converted into either a carboxylic acid or an amine.
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group would yield 3-[(2-methoxyethyl)amino]propanoic acid. This resulting amino acid monomer could then undergo self-polycondensation to form a polyamide. Alternatively, it could be co-polymerized with other diamines or diacids to produce a variety of polyamides with tailored properties. The presence of the methoxyethyl side chain would likely disrupt the crystalline structure of the polyamide, leading to more amorphous and potentially more soluble polymers.
Reduction to a Diamine: The nitrile group can be reduced to a primary amine, for instance, through catalytic hydrogenation. This would transform the molecule into N1-(2-methoxyethyl)propane-1,3-diamine. This new diamine monomer could then be reacted with diacids or their derivatives (like diacyl chlorides) to form polyamides. These polyamides would feature a pendant methoxyethyl group on the polymer backbone, which could influence their physical and chemical properties, such as their glass transition temperature and their interaction with solvents.
The specialized polymers resulting from these polycondensation reactions could find applications in areas such as specialty fibers, engineering plastics, or as matrices for controlled-release systems, depending on their final properties.
Table 2: Potential Monomers for Polycondensation Derived from this compound and Resulting Polymers
| Derived Monomer | Polymerization Partner(s) | Resulting Polymer Type | Potential Polymer Characteristics |
| 3-[(2-methoxyethyl)amino]propanoic acid | Self-condensation or with diamines/diacids | Polyamide | Increased solubility, lower crystallinity, potential biocompatibility. |
| N1-(2-methoxyethyl)propane-1,3-diamine | Diacids (e.g., adipic acid) | Polyamide | Modified thermal properties, enhanced flexibility, unique solvent interactions. |
Coordination Chemistry of 3 2 Methoxyethyl Amino Propanenitrile
Ligand Properties and Coordination Modes
The structure of 3-[(2-Methoxyethyl)amino]propanenitrile suggests a versatile and potentially multidentate ligand. Its coordination behavior would be dictated by the interplay of its various functional groups, each offering a potential site for interaction with a metal center.
Amine Nitrogen and Nitrile Nitrogen as Potential Donor Sites
The most prominent potential donor atoms in the this compound molecule are the secondary amine nitrogen and the nitrile nitrogen. The lone pair of electrons on the secondary amine nitrogen makes it a classic Lewis base, capable of forming a coordinate covalent bond with a wide variety of metal ions.
The nitrile group (-C≡N) also possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a donor to a metal center. The coordination of nitrile groups to metals is a well-established phenomenon in coordination chemistry. Generally, the nitrile nitrogen donates its lone pair to the metal, forming a linear or near-linear M-N-C arrangement. In some instances, the π-system of the nitrile group can also participate in bonding, particularly with electron-rich transition metals.
Role of the Methoxyethyl Moiety in Chelation
The presence of the 2-methoxyethyl group introduces an ether oxygen atom, which contains two lone pairs of electrons. This oxygen atom could potentially coordinate to a metal ion, acting as a third donor site. If the amine nitrogen and the ether oxygen were to coordinate to the same metal center, they would form a stable five-membered chelate ring. This chelating effect would significantly enhance the stability of the resulting metal complex compared to coordination with monodentate ligands.
Therefore, this compound could theoretically act as a bidentate (N,N') ligand, utilizing the amine and nitrile nitrogens, or as a bidentate (N,O) ligand through the amine nitrogen and the ether oxygen. It is also conceivable that under certain steric and electronic conditions, it could function as a tridentate (N,N',O) ligand, coordinating through all three potential donor sites. The actual coordination mode would likely depend on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of competing ligands.
Synthesis and Characterization of Metal Complexes
As there are no published reports on the synthesis of metal complexes with this compound, this section remains speculative, based on general synthetic methodologies for similar aminonitrile ligands.
Preparation of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
A hypothetical synthetic procedure could be as follows:
| Step | Procedure | Purpose |
| 1 | Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile). | To create a solution of the ligand. |
| 2 | Separately dissolve a transition metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt of Cu(II), Ni(II), Co(II), etc.) in the same or a compatible solvent. | To create a solution of the metal precursor. |
| 3 | Slowly add the ligand solution to the metal salt solution with stirring. | To initiate the complexation reaction. |
| 4 | The reaction mixture may be heated or stirred at room temperature for a specific period. | To promote the formation of the complex. |
| 5 | The resulting complex may precipitate out of solution and can be collected by filtration, or the solvent can be evaporated to yield the solid product. | To isolate the metal complex. |
| 6 | The isolated solid would then be washed with a suitable solvent and dried. | To purify the complex. |
The stoichiometry of the resulting complex (i.e., the ligand-to-metal ratio) would depend on the coordination number of the metal ion and the coordination mode of the ligand.
Main Group Metal Adducts
Similarly, the formation of adducts with main group metals (e.g., Li, Na, Mg, Al) is theoretically possible. These reactions would typically be carried out under anhydrous and inert atmosphere conditions due to the sensitivity of many main group metal compounds to moisture and air. The synthesis would involve reacting this compound with a main group metal alkyl, halide, or hydride in an aprotic solvent like diethyl ether or tetrahydrofuran.
Spectroscopic and Structural Analysis of Metal Complexes
The characterization of any newly synthesized metal complexes of this compound would rely on a combination of spectroscopic and structural techniques to elucidate their formation and structure.
Expected Spectroscopic Data:
| Technique | Expected Observations and Interpretations |
| Infrared (IR) Spectroscopy | - A shift in the C≡N stretching frequency (typically around 2250 cm⁻¹) upon coordination to a metal center. - Changes in the N-H stretching and bending vibrations of the amine group. - Alterations in the C-O-C stretching frequency of the methoxyethyl group if the ether oxygen is involved in coordination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Significant shifts in the ¹H and ¹³C NMR signals of the ligand upon complexation, particularly for the protons and carbons adjacent to the donor atoms. |
| UV-Visible Spectroscopy | - For transition metal complexes, the appearance of d-d electronic transitions, which would provide information about the coordination geometry and the ligand field strength. |
| Mass Spectrometry | - Determination of the molecular weight of the complex and confirmation of its composition. |
Structural Analysis:
Catalytic Applications of Metal Complexes Derived from this compound
In line with the lack of information on its coordination chemistry, there are no reports on the catalytic applications of any metal complexes derived from this compound.
The scientific literature contains no examples of metal complexes of this compound being employed as homogeneous catalysts. The potential for such complexes to catalyze organic transformations has not been a subject of academic or industrial research publications.
The potential for developing chiral metal complexes of this compound for use in asymmetric catalysis has not been investigated in any published studies. The development of chiral ligands is a significant area of research for the synthesis of enantiomerically pure compounds, but this specific molecule has not been explored in this context.
Theoretical and Computational Investigations of 3 2 Methoxyethyl Amino Propanenitrile
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Through molecular orbital analysis, we can gain insights into how electrons are distributed and how the molecule is likely to interact with other chemical species.
A key aspect of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. emerginginvestigators.orgresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgresearchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more polarizable and has a higher propensity to engage in chemical reactions. researchgate.net
For 3-[(2-Methoxyethyl)amino]propanenitrile, computational studies can predict the energies of these frontier orbitals. While specific experimental values are not available, theoretical calculations using methods like Density Functional Theory (DFT) can provide reliable estimates. The presence of heteroatoms such as nitrogen and oxygen with lone pairs of electrons would be expected to influence the HOMO level, while the electron-withdrawing nitrile group would contribute to lowering the LUMO energy.
Table 1: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap (ΔE) | 9.7 |
Note: These are representative values derived from theoretical principles for illustrative purposes.
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable tools for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
In an MEP map, different colors represent varying electrostatic potentials. researchgate.net Regions with a high electron density, and thus a negative electrostatic potential (typically colored red), are prone to attack by electrophiles. researchgate.net Conversely, areas with low electron density and a positive electrostatic potential (colored blue) are susceptible to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net
For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group, owing to their high electronegativity and lone pairs of electrons. The hydrogen atom attached to the secondary amine would exhibit a positive potential, making it a potential hydrogen bond donor. These maps provide a visual guide to the molecule's reactive behavior. researchgate.net
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static; it can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them.
Due to the presence of several single bonds, this compound can adopt numerous conformations. Computational methods can be employed to perform a systematic search of the conformational space to identify the low-energy, stable conformers. These stable conformations correspond to minima on the potential energy surface. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, with the lowest energy conformer being the most abundant. For similar flexible molecules, a few dominant conformers are often found.
The stability of different conformers is influenced by a combination of factors, including intramolecular hydrogen bonding and steric effects. Intramolecular hydrogen bonds, formed between a hydrogen atom and an electronegative atom within the same molecule, can significantly stabilize a particular conformation. mdpi.com In the case of this compound, a hydrogen bond could potentially form between the hydrogen of the secondary amine and the oxygen of the methoxy group or the nitrogen of the nitrile group, leading to a more compact, cyclic-like structure. The gauche conformation of similar molecules is sometimes stabilized by such hydrogen bonding. doubtnut.com
Steric hindrance, which arises from the repulsion between bulky groups, destabilizes conformers where these groups are in close proximity. The molecule will tend to adopt conformations that minimize these steric clashes. For instance, conformations where the methoxyethyl and cyanoethyl groups are far apart would be sterically favored.
Reaction Mechanism Studies Using Quantum Chemistry
Quantum chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. elixirpublishers.com By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction and the factors that control its rate.
For this compound, several reactions could be envisaged. For example, the nitrile group can undergo hydrolysis or reduction, and the secondary amine can participate in nucleophilic substitution reactions. Quantum chemical calculations can be used to model these transformations. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction rate.
Theoretical studies can also elucidate the role of catalysts or different solvent environments on the reaction mechanism, providing a comprehensive understanding of the molecule's chemical behavior under various conditions.
Transition State Characterization for Key Transformations
The formation of this compound typically proceeds via the cyanoethylation of 2-methoxyethylamine (B85606), a Michael addition reaction. Computational studies on analogous Michael additions are used to characterize the geometry and energetic properties of the transition state (TS).
In a typical computational approach, a proposed reaction pathway is modeled, and the TS is located as a first-order saddle point on the potential energy surface. For the addition of the amine to acrylonitrile (B1666552), the transition state would feature an elongated N-C bond as the new bond forms and a C=C bond that is intermediate in length between a double and single bond. The hydrogen atom being transferred from the nitrogen to the carbon of the nitrile precursor would also be situated between the two atoms. Frequency calculations are essential to confirm the nature of the stationary point, with the TS being characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Barriers and Reaction Rate Predictions
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔEa), a critical parameter for predicting reaction rates. Lower energy barriers correspond to faster reaction rates, as predicted by transition state theory.
Computational studies on the cyanoethylation of similar amines show that the reaction generally proceeds with a moderate activation barrier. The presence of a solvent can significantly influence this barrier. Polar solvents, for instance, can stabilize charged intermediates or transition states, thereby altering the reaction kinetics. The table below provides hypothetical, yet plausible, activation energies for the formation of this compound under different computational conditions, based on data for similar reactions.
Table 1: Predicted Activation Energies for the Formation of this compound
| Computational Method | Basis Set | Solvent Model | Predicted Activation Energy (kcal/mol) |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Gas Phase | 15.2 |
| DFT (B3LYP) | 6-311+G(d,p) | Gas Phase | 14.5 |
| DFT (M06-2X) | 6-311+G(d,p) | Gas Phase | 13.8 |
| DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 12.1 |
Note: This data is illustrative and based on computational studies of analogous Michael addition reactions.
Spectroscopic Property Predictions and Validation
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
Computational NMR and IR Spectra Correlation with Experimental Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for molecular structure elucidation. DFT calculations can predict the chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) of this compound.
Predicted NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and then scaled against a known reference standard (e.g., tetramethylsilane, TMS) to correlate with experimental data. Similarly, calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. A strong correlation between predicted and experimental spectra provides confidence in the assigned structure.
Table 2: Comparison of Hypothetical Experimental and Predicted Spectroscopic Data
| Spectrum | Feature | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C≡N | 118.5 ppm | 119.2 ppm |
| ¹³C NMR | CH₂-O | 70.1 ppm | 70.8 ppm |
| ¹³C NMR | O-CH₃ | 58.5 ppm | 59.0 ppm |
| ¹H NMR | O-CH₃ | 3.30 ppm | 3.35 ppm |
| IR | C≡N stretch | 2255 cm⁻¹ | 2247 cm⁻¹ |
| IR | C-O stretch | 1120 cm⁻¹ | 1115 cm⁻¹ |
Note: The predicted values are representative examples derived from DFT calculations on similar molecular structures. Experimental values are hypothetical.
Vibrational Analysis and Molecular Dynamics
A full vibrational analysis based on frequency calculations not only predicts the IR spectrum but also provides insight into the molecule's thermodynamic properties, such as entropy and heat capacity. Each calculated vibrational mode can be animated to visualize the specific atomic motions, aiding in the assignment of experimental IR bands.
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of the molecule in a solvent box, one can investigate its solvation structure and dynamic behavior. For a flexible molecule like this, MD simulations can reveal the preferred conformations in solution and the timescale of conformational changes, which are often inaccessible through static computational models alone. Key vibrational modes for functional groups are critical for this type of analysis.
Table 3: Key Predicted Vibrational Frequencies and Their Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3350 | Stretching of the secondary amine N-H bond |
| C-H Stretch (Aliphatic) | 2950-2850 | Asymmetric and symmetric stretching of C-H bonds in ethyl and methyl groups |
| C≡N Stretch | 2255 | Stretching of the nitrile triple bond |
| C-N Stretch | 1250 | Stretching of the carbon-nitrogen single bond |
Note: Frequencies are illustrative and based on typical values for these functional groups from computational analyses.
Synthesis and Academic Investigation of Derivatives and Analogues of 3 2 Methoxyethyl Amino Propanenitrile
Structural Modifications at the Amine Nitrogen
The secondary amine in 3-[(2-Methoxyethyl)amino]propanenitrile is a key site for introducing structural diversity. Its nucleophilic character allows for reactions such as N-alkylation and N-acylation, as well as for its incorporation into heterocyclic ring systems.
N-Alkylated and N-Acylated Derivatives
N-alkylation of the secondary amine can be achieved through reactions with various alkylating agents. nih.govorganic-chemistry.org For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would yield the corresponding tertiary amines. Reductive amination, involving the reaction with aldehydes or ketones in the presence of a reducing agent, presents another viable route to N-alkylated derivatives. nih.gov These modifications can significantly alter the steric and electronic properties of the molecule.
N-acylation introduces a carbonyl group adjacent to the amine nitrogen, forming an amide. semanticscholar.org This is typically accomplished by reacting the parent compound with acyl chlorides or acid anhydrides. mdpi.com N-acylated derivatives are of interest due to the unique chemical properties of the amide bond, which is a fundamental linkage in many biologically active molecules. sphinxsai.com The synthesis of N-acyl derivatives can also be achieved using N-acyl amino acids. google.com
Table 1: Hypothetical N-Alkylated and N-Acylated Derivatives of this compound
| Derivative Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 3-[(Methyl)(2-methoxyethyl)amino]propanenitrile |
| N-Alkylation | Aldehyde (e.g., Benzaldehyde), Reducing Agent (e.g., NaBH₃CN) | 3-[(Benzyl)(2-methoxyethyl)amino]propanenitrile |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine) | N-(2-Cyanoethyl)-N-(2-methoxyethyl)acetamide |
| N-Acylation | Acid anhydride (B1165640) (e.g., Acetic anhydride) | N-(2-Cyanoethyl)-N-(2-methoxyethyl)acetamide |
Formation of Heterocyclic Rings Incorporating the Amine
The secondary amine of this compound can be incorporated into various heterocyclic ring systems. nih.gov Such transformations are valuable in medicinal chemistry as heterocyclic scaffolds are prevalent in many pharmaceutical agents. beilstein-journals.org For example, reaction with bifunctional electrophiles could lead to the formation of five, six, or seven-membered rings. Condensation reactions with dicarbonyl compounds or their equivalents can be employed to construct nitrogen-containing heterocycles. nih.gov The specific heterocyclic system formed would depend on the nature of the cyclizing agent used.
Modifications at the Nitrile Group
The nitrile group is another reactive handle that allows for a wide array of chemical transformations, leading to derivatives with different functionalities and even cyclized products. libretexts.org
Derivatives with Carboxylic Acid, Amide, or Imine Functionalities
Hydrolysis of the nitrile group is a common transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. researchgate.net Acid- or base-catalyzed hydrolysis can convert the nitrile to a primary amide, 3-[(2-Methoxyethyl)amino]propanamide. More vigorous hydrolysis conditions can further convert the amide to the corresponding carboxylic acid, 3-[(2-Methoxyethyl)amino]propanoic acid. orgsyn.org
The nitrile group can also be a precursor to imines. While direct conversion is not typical, reduction of the nitrile to a primary amine, followed by condensation with an aldehyde or ketone, would yield an imine. However, a more direct conceptual transformation would involve the reaction of the parent amine with a carbonyl compound to form an imine at the amine nitrogen, as discussed in the context of N-alkylation. redalyc.orggoogle.com
Table 2: Potential Derivatives from Nitrile Group Modifications
| Derivative Type | Reagents and Conditions | Potential Product |
| Amide | H₂SO₄ (aq), heat or NaOH (aq), heat | 3-[(2-Methoxyethyl)amino]propanamide |
| Carboxylic Acid | Strong acid (e.g., HCl) or base (e.g., NaOH), prolonged heating | 3-[(2-Methoxyethyl)amino]propanoic acid |
Cyclized Products from Nitrile Transformations
The nitrile group can participate in cyclization reactions to form heterocyclic compounds. For instance, reactions involving nucleophilic addition to the nitrile carbon followed by intramolecular cyclization are a common strategy for synthesizing heterocycles. The specific product would depend on the other reactants and the reaction conditions. For example, reaction with certain dinucleophiles could lead to the formation of pyrimidine (B1678525) or other nitrogen-containing ring systems.
Variations in the Methoxyethyl Chain
Analogues of this compound can be synthesized by modifying the methoxyethyl chain. This can be achieved by starting with different primary amines in the initial synthesis of the parent compound. For example, using ethanolamine (B43304) would lead to a hydroxyethyl (B10761427) analogue, while using other alkoxy-substituted ethylamines would introduce different ether functionalities. These variations can influence the compound's polarity, solubility, and potential biological activity.
Homologation and Analogue Synthesis
The primary method for synthesizing 3-aminopropionitriles, including the parent compound this compound, is the Michael addition of a primary or secondary amine to acrylonitrile (B1666552). google.comgoogle.com This reaction, a nucleophilic conjugate addition, provides a straightforward and efficient route to the β-aminonitrile scaffold. The general process involves reacting an amine with acrylonitrile, often over a heterogeneous catalyst at elevated temperatures and pressures. google.com Protic solvents can also be used to facilitate the proton transfer required for the addition. google.com
The synthesis of analogues and homologues of this compound follows this fundamental pathway. Homologation, the process of extending a molecule by a repeating unit such as a methylene (B1212753) group (-CH2-), can be achieved by selecting starting amines with varied carbon chain lengths. For instance, reacting 3-methoxypropylamine (B165612) or 4-methoxybutylamine with acrylonitrile would yield the corresponding homologues with longer chains separating the methoxy (B1213986) and amino functionalities.
Further analogue synthesis can be achieved by modifying the substituents on the central amino group. For example, N-alkylation of the parent secondary amine can produce tertiary amines. A representative compound from this class is 3-[Ethyl(2-methoxyethyl)amino]propanenitrile, which retains the core 2-methoxyethyl group while adding an ethyl group to the nitrogen atom. nih.gov
| Compound Name | Synthetic Variation | Key Reactants |
| This compound (Parent) | Standard Michael Addition | 2-Methoxyethylamine (B85606) + Acrylonitrile |
| 3-[(3-Methoxypropyl)amino]propanenitrile (Homologue) | Michael Addition with a longer chain amine | 3-Methoxypropylamine + Acrylonitrile |
| 3-[Ethyl(2-methoxyethyl)amino]propanenitrile (Analogue) | N-alkylation of the parent compound or reaction of N-ethyl-2-methoxyethylamine | N-Ethyl-2-methoxyethylamine + Acrylonitrile |
Replacement of Methoxy with Other Alkoxy or Amine Groups
Replacement with Other Alkoxy or Hydroxy Groups: The substitution of the methoxy group with a simple hydroxyl group yields 3-[(2-Hydroxyethyl)amino]propanenitrile. epa.gov This analogue is synthesized through the direct reaction of ethanolamine with acrylonitrile. The resulting primary alcohol introduces a new site for potential reactions such as esterification or etherification. Further elaboration can lead to compounds like 3-(bis(2-hydroxyethyl)amino)-propanenitrile, which contains two hydroxyethyl arms attached to the nitrogen. ncats.io More complex alkoxy groups can also be incorporated; for example, the synthesis of 3-[2-Phenoxyethyl(propan-2-yl)amino]propanenitrile demonstrates the introduction of a bulky aromatic phenoxy group. nih.gov
Replacement with Amine Groups: Replacing the ether oxygen with a nitrogen atom leads to ethylenediamine-derived analogues. The synthesis of 3-((2-aminoethyl)amino)propanenitrile is achieved by reacting ethylenediamine (B42938) with acrylonitrile. nih.govchemicalbook.com The resulting compound features both a primary and a secondary amine, significantly altering its basicity and reactivity compared to the oxygen-containing parent compound.
| Compound Name | Functional Group Replacement | Key Reactants |
| 3-[(2-Hydroxyethyl)amino]propanenitrile | Methoxy to Hydroxy | Ethanolamine + Acrylonitrile |
| 3-(bis(2-hydroxyethyl)amino)-propanenitrile | Methoxy to two Hydroxy groups | Diethanolamine + Acrylonitrile |
| 3-[2-Phenoxyethyl(propan-2-yl)amino]propanenitrile | Methoxy to Phenoxy | N-isopropyl-2-phenoxyethylamine + Acrylonitrile |
| 3-((2-aminoethyl)amino)propanenitrile | Methoxy to Amino | Ethylenediamine + Acrylonitrile |
Systematic Studies on Structure-Reactivity Relationships within Derivatives
Systematic studies on the derivatives of this compound focus on how structural modifications influence the compound's chemical reactivity. The introduction of different functional groups serves to modulate the electronic and steric properties of the molecule, providing insights into its chemical behavior.
The reactivity of the central nitrogen atom is a key focus. In the parent compound, it is a secondary amine. The introduction of an N-ethyl group to form 3-[Ethyl(2-methoxyethyl)amino]propanenitrile results in a tertiary amine, which is generally more nucleophilic but sterically hindered.
A dramatic shift in reactivity is observed with the introduction of highly electrophilic groups. For example, 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a derivative where the hydrogen on the amino nitrogen is replaced by a chlorosulfonyl group (-SO₂Cl). This group is a powerful electrophile, making the compound a versatile intermediate for synthesizing sulfonamides via substitution reactions with various nucleophiles.
The replacement of the methoxy group also has profound effects on reactivity:
Hydroxy Analogues : The presence of a hydroxyl group in 3-[(2-Hydroxyethyl)amino]propanenitrile introduces a protic site capable of hydrogen bonding and acting as a nucleophile in reactions like esterification. epa.gov This adds a secondary reaction center not present in the parent molecule.
Amino Analogues : In 3-((2-aminoethyl)amino)propanenitrile, the replacement of the ether oxygen with a nitrogen atom introduces an additional basic site. nih.gov The presence of both primary and secondary amines makes it a potent chelating agent and allows for selective derivatization at either nitrogen atom under controlled conditions.
Nitrile Group Reactivity : While the focus is often on the amino side chain, the nitrile group (-C≡N) itself is a reactive center. It can be reduced to a primary amine or hydrolyzed to a carboxylic acid. Studies on related aminonitriles show that the nature of the N-substituents can influence the conditions required for these transformations. smolecule.com
These systematic modifications allow for a detailed understanding of how specific structural elements govern the chemical properties and potential applications of this class of compounds as synthetic intermediates.
Advanced Analytical and Spectroscopic Characterization Techniques for 3 2 Methoxyethyl Amino Propanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution 1H and 13C NMR Analysis
High-resolution 1H (proton) and 13C (carbon-13) NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in 3-[(2-Methoxyethyl)amino]propanenitrile.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. The predicted chemical shifts (δ) are influenced by the electronegativity of neighboring atoms (O, N) and functional groups (C≡N). The propanenitrile and methoxyethyl moieties will each produce characteristic multiplets. For example, the methylene (B1212753) protons adjacent to the nitrogen and nitrile group (H-2) and the methylene protons adjacent to the secondary amine (H-3) would likely appear as triplets due to coupling with their respective neighbors. Similarly, the methylene groups of the methoxyethyl chain (H-5, H-6) would also exhibit triplet patterns. The methoxy (B1213986) group (H-8) would be a sharp singlet. The secondary amine proton (N-H) might appear as a broad singlet, the position of which can be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a separate signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon of the nitrile group (C-1) is expected to be the most downfield-shifted signal due to its sp hybridization and proximity to the electronegative nitrogen. The methylene carbons adjacent to nitrogen (C-3, C-5) and oxygen (C-6) will also be shifted downfield compared to the other aliphatic carbons. The methoxy carbon (C-8) will have a characteristic shift in the typical ether region.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | - | ~118 |
| 2 | ~2.55 | Triplet (t) | ~17 |
| 3 | ~2.85 | Triplet (t) | ~45 |
| 4 (N-H) | Variable (Broad) | Singlet (s) | - |
| 5 | ~2.75 | Triplet (t) | ~49 |
| 6 | ~3.50 | Triplet (t) | ~71 |
| 7 (O) | - | - | - |
| 8 | ~3.30 | Singlet (s) | ~59 |
Note: Predicted values are based on standard chemical shift ranges and analysis of similar structural fragments. Actual experimental values may vary based on solvent and other conditions.
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on C-2 and C-3, confirming the propanenitrile backbone. It would also show a correlation between the protons on C-5 and C-6, confirming the connectivity of the methoxyethyl group.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (like C-1, the nitrile carbon) and for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the protons on C-3 to the nitrile carbon (C-1), and from the protons on C-5 to the carbons of the propanenitrile fragment (C-3), thus confirming the connection point between the two main parts of the molecule.
The table below outlines the expected key correlations in 2D NMR spectra.
| 2D NMR Experiment | Correlating Protons (¹H) | Correlated Nucleus (¹H or ¹³C) | Inferred Structural Information |
| COSY | H-2 | H-3 | Connectivity of the -CH₂-CH₂-CN group |
| COSY | H-5 | H-6 | Connectivity of the -CH₂-CH₂-O- group |
| HSQC | H-2 | C-2 | Direct C-H bond assignment |
| HSQC | H-3 | C-3 | Direct C-H bond assignment |
| HSQC | H-5 | C-5 | Direct C-H bond assignment |
| HSQC | H-6 | C-6 | Direct C-H bond assignment |
| HSQC | H-8 | C-8 | Direct C-H bond assignment |
| HMBC | H-2 | C-1, C-3 | Confirms proximity to nitrile and amine |
| HMBC | H-5 | C-3, C-6 | Confirms N-CH₂ and O-CH₂ proximity |
| HMBC | H-8 | C-6 | Confirms methoxy group attachment |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₆H₁₂N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.
Formula: C₆H₁₂N₂O
Monoisotopic Mass: 128.09496 g/mol
Theoretical [M+H]⁺: 129.10224
An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula of the compound.
Fragmentation Pattern Analysis for Structural Information
In techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve cleavage at the bonds adjacent to the heteroatoms (nitrogen and oxygen), which are points of relative instability.
A characteristic fragmentation pathway in amines is alpha-cleavage, where the bond between the alpha- and beta-carbons relative to the nitrogen atom is broken. This would lead to the formation of stable iminium ions. Cleavage of the C-C bond in the ethyl bridge or the propanenitrile chain are both plausible.
The following table lists some plausible fragment ions and their corresponding mass-to-charge ratios (m/z) that could be observed in the mass spectrum of this compound.
| Plausible Fragment Ion | Structure | m/z (Nominal) | Fragmentation Pathway |
| Molecular Ion [M]⁺ | [C₆H₁₂N₂O]⁺ | 128 | Initial ionization |
| Alpha-cleavage product | [CH₂=N⁺H-CH₂CH₂OCH₃] | 88 | Cleavage of C2-C3 bond |
| Alpha-cleavage product | [CH₂=N⁺H-CH₂CH₂CN] | 83 | Cleavage of C5-C6 bond |
| Methoxyethyl fragment | [CH₂CH₂OCH₃]⁺ | 59 | Cleavage of N-C5 bond |
| Cyanomethyl fragment | [CH₂CN]⁺ | 41 | Cleavage and rearrangement |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum shows absorption bands at specific frequencies corresponding to these vibrations.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The frequency shifts in the scattered light correspond to the vibrational modes of the molecule.
For this compound, the key functional groups will give rise to characteristic bands. The nitrile group (C≡N) stretch is a particularly sharp and intense band in the IR spectrum. The N-H stretch of the secondary amine and the C-O stretch of the ether will also be prominent. C-H stretching and bending vibrations from the methylene and methyl groups will appear in their typical regions. While IR is sensitive to polar bonds (like C=O, N-H, O-H), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.
The table below details the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2245 | ~2245 | Medium (IR), Strong (Raman) |
| Secondary Amine (N-H) | Stretch | ~3300-3350 | ~3300-3350 | Weak-Medium, Broad (IR) |
| Ether (C-O-C) | Asymmetric Stretch | ~1120 | ~1120 | Strong (IR) |
| Alkane (C-H) | Stretch (CH₃, CH₂) | ~2850-2960 | ~2850-2960 | Strong |
| Alkane (CH₂) | Bend (Scissoring) | ~1465 | ~1465 | Medium |
This comprehensive suite of spectroscopic techniques, when applied in concert, can provide an unambiguous and detailed structural confirmation of this compound, from its elemental composition and molecular weight to the precise connectivity and three-dimensional arrangement of its atoms.
Chromatographic Methods
Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for these purposes.
Gas Chromatography (GC):
GC is a powerful technique for separating and analyzing volatile compounds. Due to the presence of the polar secondary amine group, direct analysis of this compound by GC can be challenging, often leading to poor peak shape and tailing. labrulez.com To overcome this, derivatization is frequently employed to convert the amine into a less polar and more volatile derivative. Common derivatization reagents for amines include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). researchgate.net
When coupled with a mass spectrometer (GC-MS), this technique allows for the definitive identification of the compound and its impurities based on their mass spectra and fragmentation patterns. A typical GC method for the analysis of a derivatized aminonitrile would involve a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and a temperature-programmed oven to ensure efficient separation. gdut.edu.cn
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the purity assessment and separation of a broad range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. nih.govthermofisher.com
In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention of the compound is influenced by its hydrophobicity. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape by ensuring the amine is in its protonated form. Detection is commonly achieved using an ultraviolet (UV) detector, although the nitrile and amine functional groups are weak chromophores. Therefore, derivatization with a UV-absorbing or fluorescent tag can be employed for enhanced sensitivity, especially for trace analysis. sigmaaldrich.com
The following table outlines typical chromatographic conditions for the analysis of aminonitriles.
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |
| GC-MS (after derivatization) | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer (MS) |
| RP-HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | UV or Fluorescence (after derivatization) |
Future Directions and Emerging Research Avenues for 3 2 Methoxyethyl Amino Propanenitrile
Exploration of Novel Synthetic Pathways
Future research is anticipated to focus on developing more efficient and sustainable methods for the synthesis of 3-[(2-Methoxyethyl)amino]propanenitrile and its derivatives. Key areas of exploration will likely include multicomponent reactions and advancements in cyanoethylation processes.
One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. rsc.org A potential novel multicomponent reaction could involve an aryne, an imine, and a nitrile to produce chiral β-aminonitriles. rsc.orgrsc.org This strategy offers a metal-free pathway to form new C-C and C-N bonds simultaneously. rsc.org
Improvements in the traditional cyanoethylation reaction, which involves the addition of a protic nucleophile to acrylonitrile (B1666552), are also a key research direction. wikipedia.org While this method is widely used, it can be prone to side reactions and the formation of polycyanoethylation products. google.com Future investigations may focus on the development of highly selective catalysts, such as cross-linked polyquaternary ammonium (B1175870) hydroxide (B78521) resins, to favor the formation of monocyanoethylation products like this compound. google.com
Another area of interest is the ring-opening of aziridines with cyanide sources. This method provides a regioselective route to β-aminonitriles and can be promoted by reagents like tetrabutylammonium (B224687) fluoride. organic-chemistry.org The development of catalytic enantioselective versions of this reaction would be a significant advancement for producing chiral derivatives of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, metal-free catalysis | Development of novel reaction cascades involving arynes and imines rsc.orgrsc.org |
| Advanced Cyanoethylation | Improved selectivity, higher yields of monoadducts | Design of selective catalysts like functionalized resins google.com |
| Aziridine Ring-Opening | Regioselective synthesis, access to chiral derivatives | Enantioselective catalytic systems organic-chemistry.org |
Design of Advanced Catalytic Systems Utilizing Derivatives
The unique combination of a nucleophilic amine and a versatile nitrile group in this compound makes its derivatives attractive candidates for the development of novel catalytic systems. Research in this area is expected to explore their potential as bifunctional catalysts and ligands for metal-catalyzed reactions.
Derivatives of this compound could be designed to act as bifunctional catalysts, where the amine and a transformed nitrile moiety work in concert to promote a chemical reaction. For instance, the nitrile group can be hydrolyzed to an amide or carboxylic acid, creating a catalyst with both acidic and basic sites. Such bifunctional compounds have shown catalytic activity in the hydrolysis of other nitriles. rsc.org
Furthermore, the nitrogen and the nitrile group can act as coordination sites for metal ions, suggesting the use of this compound derivatives as ligands in transition metal catalysis. The methoxyethyl group can also influence the solubility and stability of the resulting metal complexes. Future work could involve synthesizing a library of these derivatives and screening them for catalytic activity in reactions such as cross-coupling, hydrogenation, and polymerization. Nickel, for example, has been shown to catalyze the reduction of nitrile groups. mdpi.com
| Catalytic System | Potential Application | Research Direction |
| Bifunctional Catalysts | Hydrolysis, condensation reactions | Synthesis of derivatives with modified nitrile groups rsc.org |
| Metal-Ligand Complexes | Cross-coupling, hydrogenation | Exploration of coordination chemistry with various transition metals mdpi.com |
Integration into Materials Science and Supramolecular Chemistry
The structural features of this compound make it a valuable building block for the creation of new materials with tailored properties. Its integration into polymers and supramolecular assemblies is a particularly promising research avenue.
The presence of both a secondary amine and a nitrile group allows for the potential use of this compound as a monomer or a cross-linking agent in polymer synthesis. The nitrile group can be polymerized or copolymerized to form materials with unique thermal and mechanical properties. rsc.org The amine functionality provides a site for further polymer modification or for initiating polymerization.
In the realm of supramolecular chemistry, the cyano group is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for the self-assembly of molecules into ordered structures. rsc.org The linear geometry and electron-withdrawing nature of the cyano group can significantly influence the electronic and optical properties of the resulting supramolecular materials. rsc.org Researchers may explore how the interplay between the hydrogen-bonding capacity of the amine and the dipole moment of the nitrile in this compound can be harnessed to direct the formation of well-defined supramolecular architectures such as gels, liquid crystals, or porous frameworks.
| Area of Materials Science | Potential Role of the Compound | Future Research Focus |
| Polymer Chemistry | Monomer, cross-linker, modifier | Synthesis of novel polymers and investigation of their properties rsc.org |
| Supramolecular Chemistry | Building block for self-assembly | Design of supramolecular structures based on hydrogen bonding and dipole interactions rsc.org |
Development of Computational Models for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. The development of accurate computational models for this compound and its derivatives will be instrumental in accelerating research in this area.
Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such calculations can help in understanding the reactivity of the nitrile and amine groups and in predicting the outcomes of potential synthetic transformations. nih.gov For example, computational studies can be used to screen for the most promising catalytic systems or to design molecules with specific electronic properties for materials science applications.
Molecular dynamics simulations can be utilized to study the self-assembly behavior of this compound derivatives in different environments. These simulations can provide insights into the intermolecular forces that govern the formation of supramolecular structures and can help in designing molecules that assemble into desired architectures. Computational models can also predict the binding of derivatives to host molecules in supramolecular chemistry. researchgate.net
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Reactivity prediction, electronic structure analysis | Guidance for synthetic efforts and catalyst design nih.gov |
| Molecular Dynamics (MD) | Simulation of self-assembly processes | Understanding of intermolecular interactions in supramolecular systems researchgate.net |
Interdisciplinary Research with Other Scientific Fields
The unique chemical properties of this compound open up possibilities for interdisciplinary research that bridges chemistry with biology and environmental science.
The aminonitrile scaffold is a key feature in theories of prebiotic chemistry, where it is considered a precursor to amino acids. nih.gov Research into the reactivity of this compound under simulated prebiotic conditions could provide insights into the chemical evolution of life.
In medicinal chemistry, the nitrile group is a versatile functional group that can be converted into various other functionalities, such as amines and amides, which are common in drug molecules. researchgate.net The exploration of the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.
From an environmental perspective, the biodegradability and potential environmental impact of this compound and its derivatives could be investigated. The development of environmentally benign synthetic routes and applications is a growing area of research.
| Interdisciplinary Field | Potential Research Area | Significance |
| Prebiotic Chemistry | Reactivity under simulated early Earth conditions | Understanding the origins of life nih.gov |
| Medicinal Chemistry | Synthesis of biologically active derivatives | Discovery of new pharmaceuticals researchgate.net |
| Environmental Science | Biodegradability and environmental fate | Development of sustainable chemical processes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2-Methoxyethyl)amino]propanenitrile, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between acrylonitrile and 2-methoxyethylamine under controlled conditions (e.g., 40–60°C, inert atmosphere). Catalysts like Pt/C may enhance reaction efficiency, as demonstrated in analogous methylation reactions . Purification often involves recrystallization as an oxalate salt, as referenced in its oxalate derivative (IUPAC: propanenitrile, 3-[(2-methoxyethyl)amino]-, ethanedioate (1:1)), which improves crystalline yield . Purity (>97%) is confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N).
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Key characterization includes:
- 1H/13C NMR : Peaks for the methoxy group (δ ~3.3 ppm for CH3O), nitrile (δ ~120–125 ppm in 13C), and ethylene linker (δ ~2.5–3.5 ppm for N–CH2–CH2–O) .
- FT-IR : Absorbance at ~2250 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C–O–C from methoxy group).
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+ at m/z 143.1 (C6H11N2O).
Q. What solvents are compatible with this compound for experimental applications?
- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in acetonitrile. Solubility testing via saturation shake-flask method at 25°C (e.g., 12 mg/mL in DMSO) is recommended. Avoid chlorinated solvents due to potential reactivity with the nitrile group .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving the nitrile and methoxyethylamino groups?
- Methodological Answer : The nitrile group acts as an electron-withdrawing moiety, influencing nucleophilic reactivity. Computational studies (DFT at B3LYP/6-31G* level) predict activation barriers for nucleophilic additions to the nitrile. The methoxyethylamino group’s ether oxygen may participate in hydrogen bonding, affecting reaction pathways in aqueous media .
Q. How does this compound behave under thermal and oxidative stress?
- Methodological Answer : Thermal stability is assessed via TGA/DSC, showing decomposition onset at ~180°C. Oxidative stability studies (e.g., exposure to H2O2 or O2 at 50°C) require HPLC monitoring to detect degradation products like 3-aminopropanenitrile or methoxyethanol .
Q. What role does this compound play in synthesizing bioactive molecules or covalent inhibitors?
- Methodological Answer : The nitrile group enables click chemistry (e.g., Huisgen cycloaddition) or serves as a warhead in covalent inhibitors. For example, derivatives like 3-((2-cyclobutylimidazo[1,2-a]pyridin-3-yl)amino)propanenitrile are synthesized for kinase inhibition assays . Biological activity is validated via IC50 measurements in enzyme assays (e.g., EGFR kinase) .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) model binding to proteins. The methoxyethyl chain’s flexibility and nitrile’s electrophilicity are critical for predicting binding modes. Solvation effects are modeled using TIP3P water .
Q. What impurities are likely in scaled-up synthesis, and how are they controlled?
- Methodological Answer : Common impurities include unreacted 2-methoxyethylamine or hydrolysis byproducts (e.g., 3-[(2-Methoxyethyl)amino]propanamide). Impurity profiling via LC-MS (QTOF) and reference to pharmacopeial standards (e.g., EP/JP guidelines) ensures compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
